Cas no 67437-93-8 (2-(3-Bromophenyl)-1,3-dioxane)
2-(3-Bromophenyl)-1,3-dioxane Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dioxane, 2-(3-bromophenyl)-
- 1,3-Dioxane,2-(3-bromophenyl)-(9CI)
- Z1079130562
- CS-0258248
- DTXSID60435718
- EN300-69550
- 67437-93-8
- SCHEMBL1893123
- 2-(3-bromophenyl)-[1,3]dioxane
- AKOS022349901
- 2-(3-bromophenyl)-1,3-dioxane
- JEMRRZJFAXMRKE-UHFFFAOYSA-N
- 2-(3-Bromophenyl)-1,3-dioxane
-
- Inchi: 1S/C10H11BrO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2
- InChI Key: JEMRRZJFAXMRKE-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C1OCCCO1
Computed Properties
- Exact Mass: 241.99423
- Monoisotopic Mass: 241.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
2-(3-Bromophenyl)-1,3-dioxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B804690-250mg |
2-(3-Bromophenyl)-1,3-dioxane |
67437-93-8 | 250mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B804690-500mg |
2-(3-Bromophenyl)-1,3-dioxane |
67437-93-8 | 500mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B804690-2.5g |
2-(3-Bromophenyl)-1,3-dioxane |
67437-93-8 | 2.5g |
$ 365.00 | 2022-06-06 | ||
| Enamine | EN300-69550-0.05g |
2-(3-bromophenyl)-1,3-dioxane |
67437-93-8 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-69550-0.1g |
2-(3-bromophenyl)-1,3-dioxane |
67437-93-8 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-69550-0.25g |
2-(3-bromophenyl)-1,3-dioxane |
67437-93-8 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-69550-0.5g |
2-(3-bromophenyl)-1,3-dioxane |
67437-93-8 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-69550-1.0g |
2-(3-bromophenyl)-1,3-dioxane |
67437-93-8 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-69550-2.5g |
2-(3-bromophenyl)-1,3-dioxane |
67437-93-8 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-69550-5.0g |
2-(3-bromophenyl)-1,3-dioxane |
67437-93-8 | 95.0% | 5.0g |
$743.0 | 2025-03-21 |
2-(3-Bromophenyl)-1,3-dioxane Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-(3-Bromophenyl)-1,3-dioxane
Introduction to 2-(3-Bromophenyl)-1,3-dioxane (CAS No. 67437-93-8)
2-(3-Bromophenyl)-1,3-dioxane, with the CAS number 67437-93-8, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a brominated phenyl group and a dioxane ring. These features make it an attractive building block for the synthesis of more complex molecules and pharmaceuticals.
The chemical structure of 2-(3-Bromophenyl)-1,3-dioxane is defined by its molecular formula, C9H10BrO2. The presence of the bromine atom in the 3-position of the phenyl ring imparts unique reactivity and selectivity properties to this compound. The dioxane ring, a six-membered cyclic ether, further enhances its stability and solubility in various solvents. These properties make it a valuable intermediate in synthetic pathways leading to bioactive compounds and functional materials.
In recent years, 2-(3-Bromophenyl)-1,3-dioxane has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as a precursor for the synthesis of novel antitumor agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the successful synthesis of a series of 2-(3-Bromophenyl)-1,3-dioxane-derived compounds that exhibited potent anticancer activity against various human cancer cell lines. The researchers found that these compounds effectively inhibited cell proliferation and induced apoptosis through multiple mechanisms, including the disruption of microtubule dynamics and the modulation of key signaling pathways.
Beyond its applications in medicinal chemistry, 2-(3-Bromophenyl)-1,3-dioxane has also found utility in materials science. Its unique combination of aromatic and ether functionalities makes it an excellent candidate for the development of advanced polymers and coatings. A recent study published in Advanced Materials explored the use of 2-(3-Bromophenyl)-1,3-dioxane-based monomers in the synthesis of high-performance polymers with enhanced thermal stability and mechanical strength. The resulting materials showed promise for applications in aerospace, electronics, and biomedical devices.
The synthetic versatility of 2-(3-Bromophenyl)-1,3-dioxane is further highlighted by its role as a key intermediate in the preparation of various functionalized derivatives. For example, a 2020 study published in Organic Letters described an efficient method for the palladium-catalyzed cross-coupling reactions involving 2-(3-Bromophenyl)-1,3-dioxane. This method allowed for the facile introduction of diverse substituents at the phenyl ring, thereby expanding the scope of potential applications for this compound.
In addition to its synthetic utility, 2-(3-Bromophenyl)-1,3-dioxane has been investigated for its environmental impact and safety profile. A comprehensive review published in Environmental Science & Technology in 2019 evaluated the biodegradability and ecotoxicity of this compound. The results indicated that under controlled conditions, 2-(3-Bromophenyl)-1,3-dioxane exhibits moderate biodegradability and low ecotoxicity, making it a relatively safe choice for industrial applications when proper handling and disposal protocols are followed.
The future prospects for 2-(3-Bromophenyl)-1,3-dioxane (CAS No. 67437-93-8) are promising. Ongoing research continues to uncover new applications and optimize existing synthetic methods. As scientists delve deeper into the chemical properties and reactivity patterns of this compound, it is likely that even more innovative uses will be discovered. Whether as a building block for novel pharmaceuticals or as a precursor for advanced materials, 2-(3-Bromophenyl)-1,3-dioxane remains an important player in the ever-evolving landscape of organic chemistry.
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